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Compound of Interest

Compound Name:

(2E,6Z,9Z,12Z,15Z,18Z)-

Tetracosahexa-2,6,9,12,15,18-

enoyl-CoA

Cat. No.: B1264460 Get Quote

This guide provides a detailed comparison of the kinetic parameters of the key enzymes

involved in the Sprecher pathway for the synthesis of docosahexaenoic acid (DHA). The

information is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the metabolism of polyunsaturated fatty acids.

Data Presentation: Kinetic Parameters of Sprecher
Pathway Enzymes
The following table summarizes the kinetic data for the principal enzymes in the Sprecher

pathway. It is important to note that experimental conditions, such as the expression system

and substrate used, can vary between studies, influencing the reported kinetic values.
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Enzyme Substrate Km (µM)

Vmax
(pmol/mi
n/mg
protein)

kcat (s⁻¹)
Source
System

Referenc
e

Fatty Acid

Desaturase

2 (FADS2)

22:5n-3

(DPA)
~17

Not

Reported

Not

Reported

Human,

expressed

in yeast

Elongation

of Very

Long

Chain Fatty

Acids

Protein 2

(ELOVL2)

22:5n-3-

CoA (DPA-

CoA)

13.9 ± 1.5 1,830 ± 70
Not

Reported

Mouse,

expressed

in HEK293

cells

Elongation

of Very

Long

Chain Fatty

Acids

Protein 5

(ELOVL5)

22:5n-3-

CoA (DPA-

CoA)

~60 ~1,200
Not

Reported

Human,

expressed

in yeast

Acyl-CoA

Oxidase 1

(ACOX1)

24:6n-3-

CoA

(Tetracosa

hexaenoyl-

CoA)

~10-20
Not

Reported

Not

Reported

Rat liver

peroxisom

es

Note: Direct comparative studies of all enzymes under identical conditions are limited. The data

presented is compiled from various sources to provide a comparative overview.

Experimental Protocols
The determination of the kinetic parameters for the enzymes in the Sprecher pathway typically

involves the following methodologies:
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Expression and Purification of Enzymes
Cloning and Expression: The cDNA for the target enzyme (e.g., FADS2, ELOVL2, ELOVL5,

ACOX1) is cloned into an appropriate expression vector (e.g., pYES2 for yeast, pcDNA3.1

for mammalian cells). The vector is then transformed or transfected into a suitable host

system (e.g., Saccharomyces cerevisiae, HEK293 cells).

Cell Culture and Induction: The cells are cultured under appropriate conditions. For inducible

promoters, expression of the recombinant enzyme is initiated by adding an inducing agent

(e.g., galactose for yeast, doxycycline for tetracycline-inducible systems).

Protein Extraction: Cells are harvested, and microsomes (for membrane-bound enzymes like

FADS2 and ELOVLs) or peroxisomes (for ACOX1) are isolated by differential centrifugation.

The protein concentration of the isolated fractions is determined using a standard method

like the Bradford or BCA assay.

Enzyme Assays
Desaturase and Elongase Assays:

The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.4), cofactors

(e.g., NADH for desaturases, NADPH for elongases), ATP, Coenzyme A, and the

radiolabeled fatty acid substrate (e.g., [1-¹⁴C]22:5n-3).

The reaction is initiated by adding the microsomal fraction containing the enzyme of

interest.

The mixture is incubated at 37°C for a specific time.

The reaction is stopped by saponification (e.g., with ethanolic KOH).

Fatty acids are extracted, methylated, and analyzed by reverse-phase high-performance

liquid chromatography (HPLC) with a radiodetector to separate and quantify the substrate

and product.

Acyl-CoA Oxidase Assay:
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The activity of ACOX1 is often measured by monitoring the H₂O₂-dependent oxidation of a

chromogenic substrate (e.g., dichlorofluorescein diacetate) in the presence of horseradish

peroxidase.

The reaction mixture contains a buffer, FAD, horseradish peroxidase, the chromogenic

substrate, and the acyl-CoA substrate (e.g., 24:6n-3-CoA).

The reaction is initiated by adding the peroxisomal fraction.

The increase in absorbance is monitored spectrophotometrically.

Kinetic Analysis
To determine the Michaelis-Menten constants (Km and Vmax), enzyme assays are

performed with varying concentrations of the substrate.

The initial reaction velocities are plotted against the substrate concentrations.

The data are then fitted to the Michaelis-Menten equation using non-linear regression

analysis software (e.g., GraphPad Prism) to calculate the Km and Vmax values.
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Caption: Enzymatic steps of the Sprecher pathway for DHA synthesis.

Experimental Workflow for Kinetic Analysis
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Caption: A typical experimental workflow for determining enzyme kinetic parameters.
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To cite this document: BenchChem. [Kinetic Analysis of the Enzymatic Steps in the Sprecher
Pathway: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264460#kinetic-analysis-of-the-enzymatic-steps-in-
the-sprecher-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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